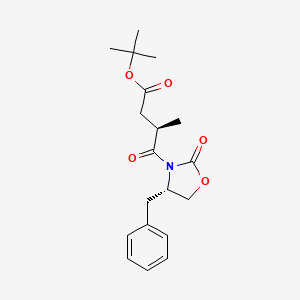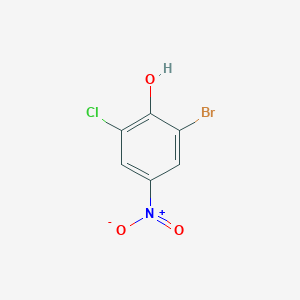![molecular formula C13H27NO4 B3250341 tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate CAS No. 202653-35-8](/img/structure/B3250341.png)
tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate
Overview
Description
tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate: is an organic compound with the molecular formula C13H27NO4. It is a derivative of propanoic acid and contains a tert-butyl ester group along with a diethoxyethylamino substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2,2-diethoxyethylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as distillation or recrystallization, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate can undergo oxidation reactions, particularly at the diethoxyethylamino group, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a model compound in studies of ester and amine functionalities in biological systems.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its ester and amine groups may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use in research or industry.
Comparison with Similar Compounds
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
Comparison: tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate is unique due to the presence of the diethoxyethylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers different possibilities for functional group transformations and applications in synthesis. For example, tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate has a different substituent that may affect its reactivity and use in different chemical contexts.
This detailed article provides an overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-(2,2-diethoxyethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4/c1-6-16-12(17-7-2)10-14-9-8-11(15)18-13(3,4)5/h12,14H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCVXXGKPRBNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCCC(=O)OC(C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-Dichloro-[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)
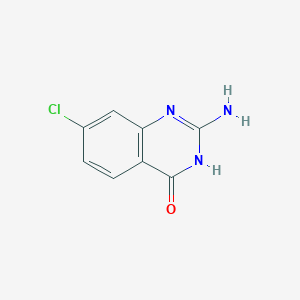
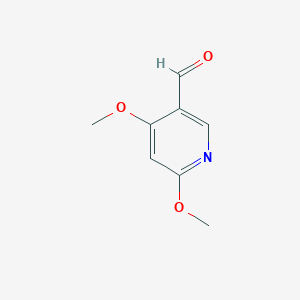

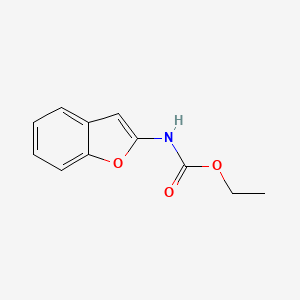

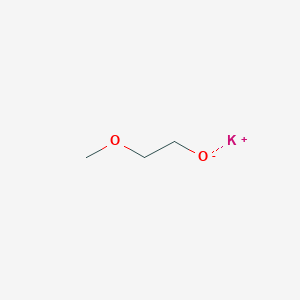
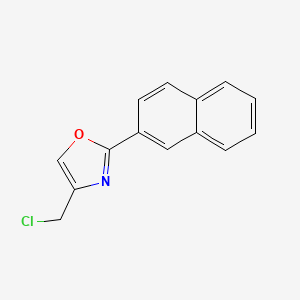
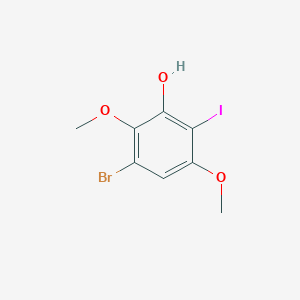
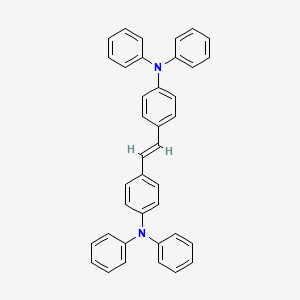
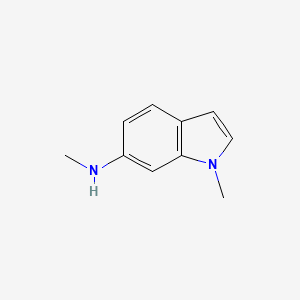
![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)
